An In-Depth Technical Guide to 2,3-Dichlorophenyl Isocyanate (CAS: 41195-90-8)
An In-Depth Technical Guide to 2,3-Dichlorophenyl Isocyanate (CAS: 41195-90-8)
This guide provides an in-depth technical overview of 2,3-dichlorophenyl isocyanate, a pivotal, albeit less common, halogenated aromatic isocyanate. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, reactivity, applications, and safe handling.
Introduction: A Profile of a Reactive Intermediate
2,3-Dichlorophenyl isocyanate (2,3-DCPI) is an aromatic organic compound featuring a highly reactive isocyanate (–N=C=O) group attached to a dichlorinated benzene ring.[1] This substitution pattern imparts specific steric and electronic properties that differentiate it from its more commonly cited isomers, such as 3,4-DCPI. The electrophilic carbon atom of the isocyanate moiety makes 2,3-DCPI a versatile building block for creating a variety of substituted ureas, carbamates, and other derivatives, which are often explored for their biological activity.[2][3] Its primary utility lies in its role as a precursor in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[4]
Physicochemical Properties
The physical and chemical characteristics of 2,3-dichlorophenyl isocyanate are fundamental to its handling, storage, and application in synthesis. The presence of two chlorine atoms on the phenyl ring significantly influences its molecular weight, density, and reactivity. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 41195-90-8 | [1] |
| Molecular Formula | C₇H₃Cl₂NO | [1] |
| Molecular Weight | 188.01 g/mol | [1] |
| Appearance | Clear colorless to light yellow liquid after melting.[4] | [4] |
| Density | 1.424 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.578 | [1] |
| Boiling Point | 58 °C at 1 mmHg | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Water Solubility | Decomposes | [4] |
| Storage Conditions | 0-6°C, moisture sensitive.[4] | [4] |
Synthesis and Reactivity
Synthesis of 2,3-Dichlorophenyl Isocyanate
From an industrial and laboratory perspective, the most established route to aryl isocyanates is the phosgenation of the corresponding primary amine. For 2,3-DCPI, this involves the reaction of 2,3-dichloroaniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[5][6]
The process is typically conducted in an inert, high-boiling solvent such as o-dichlorobenzene or xylene.[5][6] The reaction proceeds in two main stages: an initial low-temperature "cold" phosgenation to form an intermediate carbamoyl chloride and amine hydrochloride slurry, followed by a high-temperature "hot" phosgenation to convert these intermediates into the final isocyanate product, liberating hydrogen chloride gas.[7][8]
Causality in Synthesis: The two-stage temperature profile is critical for maximizing yield and minimizing side reactions. The initial low-temperature step controls the highly exothermic reaction between the amine and phosgene, preventing the formation of undesired symmetrical ureas which can occur if unreacted amine attacks the newly formed isocyanate.[6] The subsequent high-temperature step provides the necessary energy to decompose the intermediates to the desired isocyanate.[6]
Core Reactivity: The Isocyanate Functional Group
The synthetic utility of 2,3-DCPI is dominated by the electrophilic nature of the isocyanate carbon, which readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of its application as a building block.
-
Reaction with Amines: Primary and secondary amines attack the isocyanate to form stable, substituted ureas. This is one of the most common and reliable transformations for this class of compounds.[2]
-
Reaction with Alcohols and Phenols: In the presence of a suitable catalyst (often a tertiary amine), alcohols and phenols react to yield carbamates (urethanes).[2]
-
Reaction with Water: 2,3-DCPI is highly sensitive to moisture. It reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding amine (2,3-dichloroaniline) and carbon dioxide gas.[2][9] This reactivity underscores the necessity of anhydrous conditions during storage and use.
The general mechanism for the nucleophilic addition to an isocyanate is depicted below.
Caption: Nucleophilic attack on the isocyanate carbon.
Applications in Organic Synthesis
While specific, large-scale applications of the 2,3-dichloro isomer are less frequently documented than its 3,4- and 3,5-counterparts, its role as a synthetic intermediate is clear. It provides a scaffold for creating molecules with potential biological activity, where the specific substitution pattern is desired for structure-activity relationship (SAR) studies.
One documented application is in the synthesis of N-(2,3-Dichlorophenyl)urea and its derivatives, which have been investigated for cytokinin activity, a class of plant growth hormones.[10]
Exemplary Workflow: Synthesis of a Substituted Urea
The following protocol outlines a representative, self-validating system for the synthesis of an N,N'-disubstituted urea using 2,3-dichlorophenyl isocyanate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, watching for the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).
Caption: Workflow for urea synthesis from 2,3-DCPI.
Experimental Protocol: Synthesis of N-(2,3-Dichlorophenyl)-N'-(4-methylphenyl)urea
This protocol is adapted from general procedures for urea synthesis from isocyanates.[11]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-toluidine (1.0 eq) in anhydrous acetone (approx. 0.2 M concentration).
-
Reaction Setup: Stir the solution under a positive pressure of nitrogen and cool to 0°C using an ice bath.
-
Isocyanate Addition: Dissolve 2,3-dichlorophenyl isocyanate (1.0 eq) in a minimal amount of anhydrous acetone and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 10°C.
-
Expert Insight: The slow, dropwise addition at low temperature is a critical control point. It prevents localized heating and minimizes the formation of symmetrical urea byproducts, ensuring a cleaner reaction profile.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), checking for the complete consumption of the starting amine. An aliquot can also be analyzed by IR spectroscopy to confirm the disappearance of the strong isocyanate stretch around 2270 cm⁻¹.
-
Work-up and Isolation: Upon completion, the product often precipitates from the acetone solution. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid, wash with cold acetone or hexanes to remove any unreacted starting materials, and dry under vacuum.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Safety and Handling: A Trustworthy Approach
2,3-Dichlorophenyl isocyanate is a hazardous chemical that demands rigorous safety protocols. Its toxicity profile is driven by its high reactivity towards biological nucleophiles.
-
Toxicity: It is acutely toxic if swallowed, inhaled, or in contact with the skin.[1] Vapors and mists are irritating to the eyes and respiratory tract.[9]
-
Sensitization: Crucially, it is a respiratory and skin sensitizer.[1] Repeated exposure, even at low levels, can lead to the development of chemical asthma or allergic skin reactions.[9]
Mandatory Handling Procedures
-
Engineering Controls: Always handle 2,3-DCPI in a certified chemical fume hood with sufficient ventilation to keep airborne concentrations to a minimum. Ensure an eyewash station and safety shower are immediately accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear impervious gloves (e.g., butyl rubber) and a lab coat. Avoid any skin contact.[9]
-
Respiratory Protection: For operations with a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK) is mandatory.[1]
-
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, alcohols, and amines.[4][9] Refrigeration (2-8°C) is recommended.[4]
-
Spill and Disposal: In case of a spill, do not use water.[9] Absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. All waste must be disposed of in accordance with local, state, and federal regulations.
References
- Twelves, R. R. (1969). Preparation of dichlorophenyl isocyanate. U.S. Patent 3,449,397.
- Google Patents. (n.d.). CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate.
-
PubChem. (n.d.). 3,5-Dichlorophenyl isocyanate. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). DE1618770A1 - Process for the preparation of 3,4-dichlorophenyl isocyanate.
-
Jadhav, S. B., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Synthetic Communications, 50(17), 2631-2643. Taylor & Francis Online. [Link]
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ChemBK. (2024). dcpi. ChemBK.com. [Link]
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MCE. (n.d.). N-(2,3-Dichlorophenyl)urea. MedChemExpress. [Link]
- Cleveland, T. H. (1965). Preparation of organic isocyanates. U.S. Patent 3,222,386.
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Eureka | Patsnap. (n.d.). Method for continuously preparing 3,4-dichlorophenyl isocyanate. Patsnap.com. [Link]
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Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805. [Link]
-
Wikipedia. (n.d.). 2,3-Dichloroaniline. Wikipedia. [Link]
-
Singh, A., & Kumar, A. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Results in Chemistry, 7, 101375. [Link]
- Google Patents. (n.d.). US 6,639,072 B1.
-
Celen, A. O., et al. (2014). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 19(6), 7282-7301. MDPI. [Link]
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